Cas no 32137-19-2 (3,4-Difluorobenzotrifluoride)

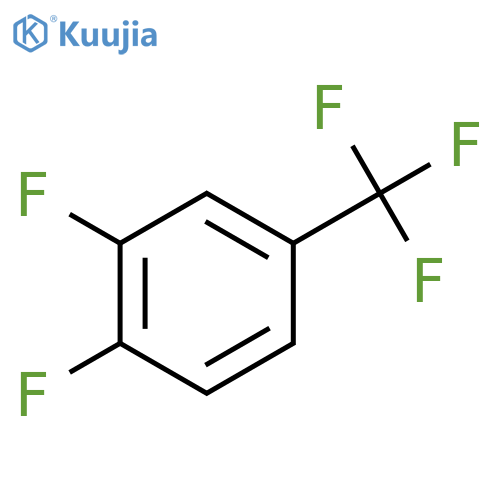

3,4-Difluorobenzotrifluoride structure

商品名:3,4-Difluorobenzotrifluoride

3,4-Difluorobenzotrifluoride 化学的及び物理的性質

名前と識別子

-

- 1,2-Difluoro-4-(trifluoromethyl)benzene

- ALPHA,ALPHA,ALPHA,3,4-PENTAFLUOROTOLUENE

- 1,2-DIFLUORO-4-TRIFLUOROMETHYL-BENZENE

- à,à,à,3,4-pentafluorotoluene

- 3,4-Difluorobenztrifluoride

- 3,4-Difluorobenzotrifluoride

- 1,2-Difluor-4-trifluormethylbenzol

- 1,2-difluoro-4-trifluoromethylbenzene

- 3,4-difluoro-benzotrifluoride

- 3,4-Difluoro-trifluoromethylbenzene

- Benzene,1,2-difluoro-4-(trifluoromethyl)

- α,α,α,3,4-Pentafluorotoluene

- Toluene,a,a,a,3,4-pentafluoro-(8CI)

- a,a,a,3,4-Pentafluorotoluene

- CS-W017133

- D3370

- 1,2-Difluoro-4-(trifluoromethyl)benzene #

- Benzene, 1,2-difluoro-4-(trifluoromethyl)-

- A5784

- AKOS005063452

- FT-0614282

- (R)-3,4-DIHYDROXY-BUTYRICACIDMETHYLESTER

- MFCD00077510

- 2,4-Difluoro-1-trifluoromethyl-benzene;3,4-Difluorobenzotrifluoride

- SY032395

- 32137-19-2

- NS00123602

- EN300-27265

- SCHEMBL2147584

- AM61465

- DTXSID80345229

- PS-11685

-

- MDL: MFCD00077510

- インチ: 1S/C7H3F5/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H

- InChIKey: MVCGQTYWLZSKSB-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(C(F)(F)F)=CC=1F

- BRN: 1950149

計算された属性

- せいみつぶんしりょう: 182.01500

- どういたいしつりょう: 182.01549091 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 182.09

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: 無色から明るい黄色の液体

- 密度みつど: 1.41

- ふってん: 102°C(lit.)

- フラッシュポイント: 103-104°C

- 屈折率: 1.388-1.392

- PSA: 0.00000

- LogP: 2.98360

- ようかいせい: 水に溶けない

3,4-Difluorobenzotrifluoride セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H226,H315,H319,H335

-

警告文:

P210,P241,P303

P361

P353,P305

P351

P338,P405,P501A - 危険物輸送番号:1993

- 危険カテゴリコード: R11;R36/37/38

- セキュリティの説明: S37/39-S26-S16

-

危険物標識:

- 包装カテゴリ:III

- 危険レベル:3

- 包装グループ:III

- 危険レベル:3

- 包装等級:III

- リスク用語:R11; R36/37/38

- ちょぞうじょうけん:かねんりょういき

- セキュリティ用語:3

3,4-Difluorobenzotrifluoride 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

3,4-Difluorobenzotrifluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27265-10.0g |

1,2-difluoro-4-(trifluoromethyl)benzene |

32137-19-2 | 95% | 10.0g |

$50.0 | 2023-02-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3370-5g |

3,4-Difluorobenzotrifluoride |

32137-19-2 | 97.0%(GC) | 5g |

¥1270.0 | 2023-04-08 | |

| TRC | D448160-1g |

3,4-Difluorobenzotrifluoride |

32137-19-2 | 1g |

$69.00 | 2023-05-18 | ||

| Enamine | EN300-27265-1.0g |

1,2-difluoro-4-(trifluoromethyl)benzene |

32137-19-2 | 95% | 1.0g |

$26.0 | 2023-02-14 | |

| Enamine | EN300-27265-2.5g |

1,2-difluoro-4-(trifluoromethyl)benzene |

32137-19-2 | 95% | 2.5g |

$29.0 | 2023-09-10 | |

| Enamine | EN300-27265-100.0g |

1,2-difluoro-4-(trifluoromethyl)benzene |

32137-19-2 | 95% | 100.0g |

$260.0 | 2023-02-14 | |

| eNovation Chemicals LLC | D913489-100g |

3,4-Difluorobenzotrifluoride |

32137-19-2 | 98% | 100g |

$330 | 2024-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120681-100g |

3,4-Difluorobenzotrifluoride |

32137-19-2 | 97% | 100g |

¥2690.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011106-5g |

3,4-Difluorobenzotrifluoride |

32137-19-2 | 97% | 5g |

¥96 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011106-1g |

3,4-Difluorobenzotrifluoride |

32137-19-2 | 97% | 1g |

¥32 | 2024-05-24 |

32137-19-2 (3,4-Difluorobenzotrifluoride) 関連製品

- 80172-04-9(1,2,3-Trifluoro-5-(trifluoromethyl)benzene)

- 401-85-4(3,5-Difluorobenzotrifluoride)

- 35564-19-3(3,5-Bis(trifluoromethyl)fluorobenzene)

- 401-80-9(3-Fluorobenzotrifluoride)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

atkchemica

(CAS:32137-19-2)3,4-Difluorobenzotrifluoride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:32137-19-2)3,4-二氟三氟甲苯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ